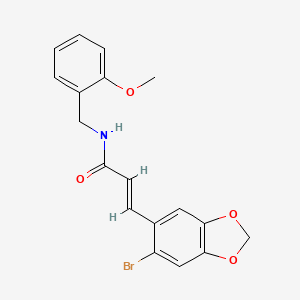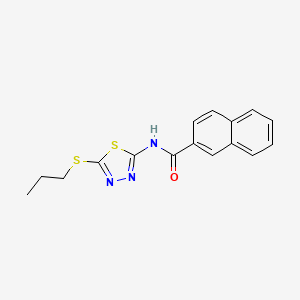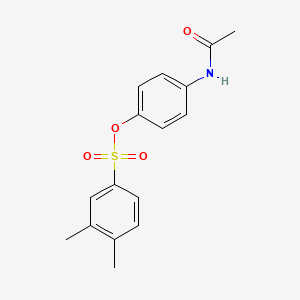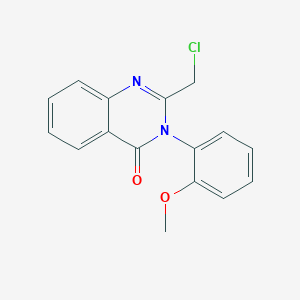![molecular formula C18H18ClN3O3 B2784158 3-(2-chlorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921483-63-8](/img/structure/B2784158.png)
3-(2-chlorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C18H18ClN3O3 and its molecular weight is 359.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Conversion and Synthesis for Antithrombotic Applications : This compound, representing a new class of antithrombotic compounds with favorable cerebral and peripheral effects, has been synthesized from an enamine precursor. The synthesis process involved thermal fusion and hydrogenolysis steps, leading to secondary amines (Furrer, Wágner, & Fehlhaber, 1994).
Structural and Spectral Analysis for Electronic and Optical Applications : Pyrimidine derivatives, including this compound, have significant applications in nonlinear optics (NLO) fields. Their structural parameters, electronic properties, and NLO characteristics were analyzed using density functional theory and time-dependent DFT methods (Hussain et al., 2020).
Pharmacological and Biological Properties
Urease Inhibition and Biological Activity : Various derivatives of this compound have been prepared and evaluated for in vitro urease inhibition activity. Some derivatives exhibited significant activity, suggesting potential biological applications (Rauf et al., 2010).
Synthesis and ADME Properties : The diversity in the structural design of these compounds leads to a significant variation in biopharmaceutical properties. This variability was evident in different solubility values, permeability coefficients, and in vitro-predicted human in vivo intrinsic clearance values (Jatczak et al., 2014).
Photophysical and Electronic Properties
Design and Application in pH-sensing : The compound was used in designing donor–π–acceptor pyrimidine-phthalimide derivatives for pH-sensing applications. These derivatives exhibit solid-state fluorescence and solvatochromism, indicating their potential in developing colorimetric pH sensors and logic gates (Yan et al., 2017).
Electronic Structure and Reactivity Analysis : The electronic structures of various derivatives of this compound were analyzed using density functional theory and time-dependent DFT computation. The analysis included optimized geometric parameters, UV-vis spectroscopy, and vibrational frequencies, providing insights into their reactivity and electronic properties (Ashraf et al., 2019).
Eigenschaften
IUPAC Name |
3-[(2-chlorophenyl)methyl]-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c1-3-10-25-14-8-9-20-16-15(14)17(23)22(18(24)21(16)2)11-12-6-4-5-7-13(12)19/h4-9H,3,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQDVTGINPSRCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B2784075.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-methylcyclopropane-1-carboxylate](/img/structure/B2784077.png)
![N-[2-(2,5-DIMETHOXYPHENYL)ETHYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2784079.png)


![2-({1-[(2-Fluorophenyl)methanesulfonyl]piperidin-3-yl}methoxy)-6-methylpyridine](/img/structure/B2784084.png)


![2-((5-(furan-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2784089.png)


![N-[5-[1-(2-Chloroacetyl)piperidin-3-yl]-1H-pyrazol-4-yl]benzamide](/img/structure/B2784094.png)


